2-Benzylbenzenethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120454-34-4 |
|---|---|
Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-benzylbenzenethiol |
InChI |
InChI=1S/C13H12S/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
QTKHXEAIGWJFPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzylbenzenethiol and Analogues
Traditional Synthetic Routes and Mechanistic Considerations
Traditional methods for synthesizing thiol compounds often involve nucleophilic substitution reactions or the derivatization of precursor molecules. These routes are well-established in organic synthesis.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are a cornerstone of organic chemistry and provide a direct pathway to forming carbon-sulfur bonds. solubilityofthings.comwikipedia.org In the context of 2-benzylbenzenethiol synthesis, this typically involves the reaction of a suitable electrophile with a sulfur-containing nucleophile.
One common strategy is the reaction of an appropriate benzyl (B1604629) halide with a thiolate anion. The thiolate, acting as the nucleophile, displaces the halide from the benzyl group in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org The success of this reaction is contingent on several factors, including the nature of the leaving group, the solvent, and the potential for competing elimination reactions. libretexts.org To circumvent the handling of odorous thiols, an in-situ generation of the thiolate from a benzyl halide and a sulfur source like thiourea (B124793) can be employed. arkat-usa.org The resulting isothiuronium (B1672626) salt is then hydrolyzed under basic conditions to yield the thiolate, which can then react with a second benzyl halide. arkat-usa.org
Another approach within this category is the Vicarious Nucleophilic Substitution (VNS), which allows for the nucleophilic replacement of a hydrogen atom in an aromatic ring that is activated by electron-withdrawing groups. organic-chemistry.org While not a direct synthesis of this compound, this methodology is crucial for creating substituted aromatic thiols that could serve as precursors.
Derivatization from Related Benzyl Halide Precursors
The synthesis of this compound can also be approached through the derivatization of benzyl halide precursors. These methods often involve the initial formation of a different functional group that is subsequently converted to a thiol.
A notable example is the reaction of benzyl halides with a sulfur source to form thioethers, which can then be cleaved to yield the desired thiol. For instance, an iron-catalyzed coupling of benzyl halides with disulfides can produce thioethers. nih.gov These thioethers can then be derivatized into other sulfur-containing compounds like sulfoxides and sulfones. nih.gov
Furthermore, benzyl halides can be converted to carbonyl compounds through oxidation, which can then undergo further reactions to introduce the thiol group. ajol.info For example, 2-(p-tolylsulfinyl)benzyl halides have been used as precursors for the synthesis of optically pure trans-2,3-disubstituted aziridines, demonstrating the versatility of functionalized benzyl halides in complex organic synthesis. nih.gov
Catalytic Synthesis of this compound
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions. Various metal-based catalysts have been explored for the synthesis of sulfur-containing aromatic compounds.
Aluminum Chloride Catalysis in Carbon-Carbon Bond Formation
Aluminum chloride (AlCl₃) is a classic Lewis acid catalyst widely used in Friedel-Crafts reactions for C-C bond formation. ipme.ru In the synthesis of benzyl-substituted aromatics, AlCl₃ can catalyze the alkylation of an aromatic ring with a benzyl halide. google.comgoogle.com For the synthesis of a precursor to this compound, this would involve the benzylation of a substituted benzene (B151609) ring. The reaction proceeds through the formation of a carbocation intermediate, which then attacks the aromatic ring. google.com The efficiency of this process can be influenced by the solvent and the presence of co-catalysts. nih.gov While traditionally a homogeneous catalyst, efforts have been made to develop solid acid catalysts to simplify product separation and catalyst recycling. google.com
| Catalyst System | Substrates | Key Features |
| AlCl₃ | Benzyl Chloride, Toluene (B28343) | Homogeneous catalysis for Friedel-Crafts alkylation. google.com |
| Solid Acid Catalyst (from metatitanic acid) | Benzyl Chloride, Toluene | Heterogeneous catalysis, allowing for easier catalyst recovery. google.com |
| AlCl₃-ether complex | Alkenes, Aromatics | Functions in various hydrocarbon conversions including aromatic alkylation. google.com |
Copper-Catalyzed Transformations
Copper catalysts have emerged as versatile tools for the formation of C-S and C-N bonds, which are crucial steps in the synthesis of various heterocyclic compounds, including those related to thiols. rsc.orgrsc.org Copper-catalyzed reactions often proceed under milder conditions compared to other transition metals and exhibit high functional group tolerance. nih.gov
For instance, copper-catalyzed domino reactions involving intra- and intermolecular C-N cross-coupling of arylisothioureas with aryl iodides have been developed for the synthesis of 2-aminophenyl benzothiazoles. rsc.org Similarly, the synthesis of diarylamines has been achieved through a copper-catalyzed borrowing hydrogen mechanism, reacting p-toluene sulfonamides with benzhydrol derivatives. academie-sciences.fr These methodologies highlight the potential of copper catalysis in constructing complex aromatic structures that could be precursors to this compound.
| Catalyst System | Reaction Type | Product Type |
| Copper(II) | C-H functionalization/C-O bond formation | Functionalized benzoxazoles nih.gov |
| Copper/bisphosphine complex | Borrowing Hydrogen mechanism | Diarylamines academie-sciences.fr |
| Copper(I)/1,10-Phenanthroline | Click Reaction | 1,2,3-Triazoles mdpi.com |
Palladium-Catalyzed Systems in Thiol Synthesis
Palladium catalysis is a powerful method for forming C-C, C-N, and C-S bonds, with applications in the synthesis of a wide array of organic molecules. organic-chemistry.orgrsc.org Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in constructing complex molecular frameworks. scirp.org
In the context of thiol synthesis, palladium catalysts can be used to form C-S bonds through the coupling of aryl halides with a sulfur source. For example, palladium-catalyzed reactions have been developed for the synthesis of dibenzothiophene (B1670422) derivatives via the cleavage of C-S and C-H bonds. rsc.org Another relevant application is the synthesis of arylamines from aryl halides using a palladium catalyst, which could be adapted for the synthesis of aminophenols, a potential precursor to the target thiol. organic-chemistry.org
| Catalyst System | Reaction Type | Key Features |
| Pd(dba)₂ / P(t-Bu)₃ | C-N Coupling | Synthesis of anilines from aryl halides. organic-chemistry.org |
| Palladium(II) | C-H/C-S Coupling | Synthesis of dibenzothiophene derivatives without an external oxidant. rsc.org |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Sonogashira Coupling | Synthesis of 2-amino-3-alkynylpyridines. scirp.org |
Novel and Emerging Synthetic Strategies
Emerging synthetic methodologies are increasingly geared towards sustainability, utilizing electrochemistry and adhering to the principles of green chemistry to reduce environmental impact.
Electrosynthesis is gaining prominence as a sustainable and efficient method in organic chemistry. scielo.br It offers mild reaction conditions, high atom economy, and avoids the need for chemical oxidants or reductants, which minimizes waste. scielo.brchimicatechnoacta.ru This technique uses electrical energy to drive chemical reactions, allowing for precise control over the process by adjusting current and electrode potential. scielo.br
The electrosynthesis of organosulfur compounds is a promising area. chimicatechnoacta.ru For example, an electrochemical method for producing sulfinic esters from thiols and alcohols has been developed, which operates under metal- and oxidant-free conditions. rsc.org The only byproduct of this reaction is dihydrogen gas, a green energy source. rsc.org Similarly, the electrochemical synthesis of α-sulfenylated ketones from thiophenols/thiols and enol-acetates has been achieved without the need for additional oxidants or catalysts. scielo.br These electrochemical approaches, which often involve the generation of thiol radicals, could be adapted for the synthesis of this compound and its analogs. scielo.br
| Reaction | Substrates | Conditions | Key Advantages |
| Sulfinic Ester Synthesis | Thiols, Alcohols | Metal- and oxidant-free, undivided cell. rsc.org | Eco-friendly, produces H₂ as the only byproduct. rsc.org |
| α-Sulfenylated Ketone Synthesis | Thiophenols/Thiols, Enol-acetates | Oxidant- and catalyst-free. scielo.br | High applicability, scalable in batch and flow. scielo.br |
| Unsymmetrical Disulfide Synthesis | Thiols, Disulfides | Redox-mediated electrolysis. researchgate.net | Utilizes waste products, increases selectivity. chimicatechnoacta.ruresearchgate.net |
The application of green chemistry principles is crucial for developing sustainable synthetic methods. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects like solvent choice, energy efficiency, and waste reduction. sigmaaldrich.com
Performing reactions without a solvent offers significant environmental and economic benefits by reducing waste and simplifying purification. organic-chemistry.org Several solvent-free methods for the synthesis of sulfur-containing compounds have been reported. For instance, the anti-Markovnikov addition of thiols to alkenes can be catalyzed by anhydrous cerium(III) chloride at room temperature under solvent-free conditions, yielding diorganyl sulfides in high yields. organic-chemistry.org Another example is the synthesis of thioesters from carboxylic acids and thiols using zinc oxide as a recyclable catalyst under solvent-free conditions. researchgate.net Furthermore, a green organic laboratory experiment has been developed for the synthesis of a thiol-reactive sensor via a microscale, solventless Diels-Alder reaction. nih.govclaremont.edu
| Reaction Type | Catalyst/Reagent | Conditions | Product |
| Anti-Markovnikov addition | Anhydrous Cerium(III) Chloride | Room temperature, solvent-free. organic-chemistry.org | Diorganyl sulfides |
| Thioester synthesis | Zinc Oxide | Room temperature, solvent-free. researchgate.net | Thioesters |
| Thiol-reactive sensor synthesis | None (Diels-Alder) | Room temperature or 37 °C, microscale, solventless. nih.govclaremont.edu | Fluorescent probe |
Energy efficiency is a key principle of green chemistry, aiming to conduct reactions at ambient temperature and pressure whenever possible. sigmaaldrich.com Electrosynthesis is inherently energy-efficient as it often operates under mild conditions. chimicatechnoacta.ru For example, the electrochemical synthesis of sulfinic esters from thiols and alcohols proceeds at room temperature and atmospheric pressure. chimicatechnoacta.rursc.org
Photocatalysis using visible light is another energy-efficient approach. The synthesis of α-keton thiol esters from thioic acids and alkenes has been achieved using an organic photocatalyst, oxygen as a green oxidant, and visible light as a sustainable energy source. acs.org Similarly, bismuth quantum dots have been used as catalysts for the photochemical oxidative coupling of thiols to disulfides under mild conditions. tandfonline.com
| Methodology | Energy Source | Key Features |
| Electrosynthesis | Electricity | Mild conditions, avoids harsh reagents. chimicatechnoacta.ru |
| Visible-light Photocatalysis | Visible Light | Uses sustainable energy, green oxidants. acs.org |
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. sigmaaldrich.comacs.org
Hydrothiolation reactions, such as thiol-ene and thiol-yne click reactions, are excellent examples of atom-economical processes for forming carbon-sulfur bonds, as they typically proceed with high efficiency and generate few to no byproducts. researchgate.net An atom-economical synthesis of thioamides from thiols has also been developed, which uses oxygen as an oxidant and avoids exogenous sulfur reagents. organic-chemistry.org A patent describes an atom-economical method for preparing thiol compounds from trithiocarbonates, which co-produces useful thiourea compounds, thus reducing waste. google.com
| Reaction Type | Key Principle | Byproducts |
| Thiol-ene/Thiol-yne Click Reactions | High atom economy. researchgate.net | Few to none. researchgate.net |
| Aerobic Oxidation of Thiols to Thioamides | Atom- and step-economical. organic-chemistry.org | Water. organic-chemistry.org |
| Trithiocarbonate-based Thiol Synthesis | High atom economy. google.com | Useful thiourea compounds. google.com |
Green Chemistry Principles in this compound Synthesis
Energy-Efficient Methodologies
Synthetic Routes to this compound Analogues and Isomers
The synthesis of analogues and isomers of this compound often involves multi-step reaction sequences tailored to introduce specific functional groups or to alter the substitution pattern on the aromatic rings. These methods generally adapt established reactions for C-C and C-S bond formation.
A notable strategy for creating substituted diarylmethanes, which are precursors to the target thiols, is the Friedel-Crafts reaction. For instance, a highly efficient double Friedel-Crafts reaction has been developed using N-tosyl imines with compounds like anisole, phenol, and thioanisole. This reaction proceeds in the presence of a catalytic amount of Bi₂(SO₄)₃-TMSCl at room temperature to produce symmetric diarylmethanes with high regioselectivity. researchgate.net Another approach involves an AlCl₃-catalyzed cross-coupling of N-benzylic sulfonamides with 2-substituted cyanoacetates, which yields a variety of structurally diverse benzylbenzenes in moderate to excellent yields. researchgate.netresearchgate.net This method is practical for gram-scale synthesis. researchgate.net
The introduction of the thiol group can be achieved at different stages of the synthesis. Nickel-catalyzed cross-coupling reactions are effective for forming C-S bonds. One such method couples aryl and alkenyl triflates with a range of alkyl thiols under mild conditions, using an air-stable nickel precatalyst. chemrxiv.org This reaction tolerates various functional groups, including nitriles, esters, and amides, providing good to excellent yields of the corresponding thioethers. chemrxiv.org These thioethers can then be converted to the desired thiols.
The synthesis of diarylmethyl thioethers, which are closely related analogues, can also be accomplished through a DABCO-catalyzed 1,6-conjugate addition of organosulfur reagents to para-quinone methides (p-QMs). rsc.org This method has been developed to produce a series of diarylmethyl thioethers with yields ranging from 13–85%. rsc.org
For the synthesis of specific isomers, chemo-enzymatic methods have shown promise. For example, a C-glycosyltransferase, AbCGT, has been used in the synthesis of derivatives of 1-benzylbenzene-2,4,6-triol. nih.gov While the primary products were C-glycosides, the initial step involved the chemical attachment of various functional groups to a phloroglucinol (B13840) core, demonstrating a pathway to substituted benzylbenzene structures. nih.gov
Below are tables detailing some of the synthetic approaches and the types of analogues and isomers that can be produced.
Table 1: Synthetic Methodologies for Benzylbenzene Analogues
| Method | Reactants | Catalyst/Reagent | Product Type | Yields |
| Friedel-Crafts Reaction | N-tosyl imines, Anisole/Phenol/Thioanisole | Bi₂(SO₄)₃-TMSCl | Symmetric Diarylmethanes | High |
| AlCl₃-Catalyzed Cross-Coupling | N-benzylic sulfonamides, 2-substituted cyanoacetates | AlCl₃ | 2-Substituted Benzylbenzenes | Moderate to Excellent |
| Nickel-Catalyzed C-S Cross-Coupling | Aryl triflates, Alkyl thiols | Nickel precatalyst | Aryl Thioethers | 55-99% |
| DABCO-Catalyzed 1,6-Conjugate Addition | para-Quinone methides, Organosulfur reagents | DABCO | Diarylmethyl Thioethers | 13-85% |
Table 2: Examples of Synthesized this compound Analogues and Precursors
| Compound Class | Key Intermediate/Precursor | Synthetic Approach Highlights |
| Substituted Aryl Thioethers | Electron-rich or -deficient aryl triflates | Tolerates functional groups like nitrile, ester, and amide. chemrxiv.org |
| Diarylmethyl Thioethers | para-Quinone methides | Avoids the use of transition metals in some variations. rsc.org |
| Substituted Benzylbenzenes | N-benzylic sulfonamides | Can be scaled to gram-scale production efficiently. researchgate.netresearchgate.net |
| Biologically Active Analogues | 1-benzylbenzene-2,4,6-triol derivatives | Chemo-enzymatic synthesis for creating complex structures. nih.gov |
Reactivity and Reaction Pathways of 2 Benzylbenzenethiol
Fundamental Reaction Mechanisms
The fundamental reaction mechanisms of 2-benzylbenzenethiol involve transformations at the carbon-sulfur bond, substitutions on the aromatic rings, and reactions at the benzylic carbon-hydrogen bond.
Carbon-Sulfur Bond Transformations
The carbon-sulfur (C-S) bond in this compound is a focal point for various chemical reactions. The thiol group can undergo deprotonation to form a thiolate, which is a potent nucleophile. This nucleophilicity allows for a range of reactions, including S-alkylation, S-arylation, and participation in transition-metal-catalyzed cross-coupling reactions.
Transition-metal-mediated C–S bond activation and cleavage have become increasingly important in organic synthesis. nih.gov These processes can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, offering alternatives to traditional cross-coupling methods. dicp.ac.cn For instance, platinum(II) thiolate complexes have been shown to undergo rapid C–S bond reductive coupling upon addition of electrophilic alkyl halide reagents. rsc.org While specific studies on this compound are not abundant, the general principles of C-S bond activation in analogous organosulfur compounds suggest its potential to participate in such transformations. nih.gov Theoretical studies, often employing Density Functional Theory (DFT), have been used to understand the reactivity of C-S bonds and the mechanisms of their cleavage. dicp.ac.cn
Aromatic Electrophilic and Nucleophilic Substitutions
The two benzene (B151609) rings in this compound can undergo substitution reactions, although their reactivity is influenced by the attached substituents.
Electrophilic Aromatic Substitution (EAS): Aromatic compounds typically undergo electrophilic substitution, where an electrophile replaces an atom (usually hydrogen) on the aromatic ring. dalalinstitute.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. libretexts.orgminia.edu.eg The substituents on the benzene ring play a crucial role in determining the rate and regioselectivity of the reaction.
In this compound, the thiol (-SH) and benzyl (B1604629) (-CH2-Ph) groups influence the positions of electrophilic attack. The thiol group is an ortho-, para- director, meaning it directs incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com Similarly, the alkyl (benzyl) group is also an ortho-, para- director. masterorganicchemistry.com Therefore, electrophilic substitution on the thiol-bearing ring is expected to occur primarily at the positions ortho and para to the thiol group. On the other hand, the benzyl group will direct electrophiles to the ortho and para positions of the second benzene ring.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk This reaction is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups (like -NO2) ortho or para to the leaving group to activate the ring towards nucleophilic attack. uomustansiriyah.edu.iqlibretexts.org The reaction usually proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org Another pathway for nucleophilic aromatic substitution involves the formation of a highly reactive benzyne (B1209423) intermediate through an elimination-addition mechanism, which is favored in the presence of a very strong base. uomustansiriyah.edu.iqmasterorganicchemistry.com Given the electron-donating to weakly activating nature of the thiol and benzyl groups, this compound is not expected to be highly reactive towards SNAr unless a suitable leaving group is present and the reaction conditions are forcing.
Reactivity of the Benzylic Carbon-Hydrogen Bond
The carbon-hydrogen bonds at the benzylic position (the -CH2- group) are significantly more reactive than typical alkyl C-H bonds. ucalgary.ca This enhanced reactivity is attributed to the lower bond dissociation energy of benzylic C-H bonds, which is a consequence of the resonance stabilization of the resulting benzyl radical. wikipedia.orgmasterorganicchemistry.com The stability of the benzyl radical makes it a key intermediate in various reactions. numberanalytics.com
The benzylic C-H bonds in this compound can undergo several transformations:
Radical Halogenation: In the presence of a radical initiator, benzylic C-H bonds can be selectively halogenated. ucalgary.ca
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the benzylic methylene (B1212753) group to a carbonyl group or even a carboxylic acid. ucalgary.cawikipedia.org
Deprotonation: The benzylic protons are weakly acidic and can be removed by a strong base to form a carbanion. wikipedia.org This carbanion can then react with various electrophiles.
| Reaction Type | Reagent/Condition | Product Type | Relevant Finding |
|---|---|---|---|
| Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Benzylic bromide | Benzylic C-H bonds are selectively halogenated due to the stability of the benzyl radical intermediate. ucalgary.camasterorganicchemistry.com |
| Oxidation | KMnO₄, heat | Benzoic acid derivative | Any non-tertiary benzylic alkyl group can be oxidized to a carboxyl group. wikipedia.org |
| Deprotonation/Alkylation | Strong base (e.g., NaNH₂), then alkyl halide | Alkylated benzyl derivative | The methylene group in diphenylmethane, a related structure, is mildly acidic and can be deprotonated and subsequently alkylated. wikipedia.org |
Cross-Coupling Reactions Involving the Thiol Moiety
Cross-coupling reactions are powerful tools in organic synthesis for the formation of new bonds, often catalyzed by transition metals like palladium or nickel. wikipedia.org The thiol group of this compound can be a versatile handle for such transformations.
Formation of Carbon-Carbon Bonds
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons. numberanalytics.com Cross-coupling reactions provide an efficient means to achieve this. youtube.com While traditional cross-coupling reactions often involve organohalides and organometallic reagents, the activation of C-S bonds has emerged as a viable alternative. nih.govdicp.ac.cn
The thiol group of this compound can be converted into a thioether, which can then participate in C-C bond-forming cross-coupling reactions. For instance, the Liebeskind-Srogl cross-coupling allows for the reaction of thioesters with boronic acids, organotin reagents, and other organometallic species in the presence of a palladium catalyst and a copper(I) carboxylate. Although this specific reaction applies to thioesters, it highlights the potential of sulfur-containing functional groups in C-C bond formation.
| Reaction Name | Coupling Partners | Catalyst/Reagents | General Outcome |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron compound + Organic halide | Palladium catalyst, Base | Forms a new C-C bond. numberanalytics.com |
| Heck Reaction | Alkene + Organic halide | Palladium catalyst, Base | Forms a new C-C bond. numberanalytics.com |
| Sonogashira Coupling | Terminal alkyne + Organic halide | Palladium catalyst, Copper co-catalyst, Base | Forms a new C-C bond. numberanalytics.com |
| Kumada Coupling | Grignard reagent + Organic halide | Palladium or Nickel catalyst | Forms a new C-C bond. acs.org |
| Negishi Coupling | Organozinc reagent + Organic halide | Palladium or Nickel catalyst | Forms a new C-C bond. acs.org |
Formation of Carbon-Heteroatom Bonds
The formation of carbon-heteroatom (C-X, where X is N, O, S, etc.) bonds is another crucial transformation in organic synthesis, essential for the preparation of a wide array of functional molecules, including pharmaceuticals and materials. numberanalytics.com Transition metal-catalyzed cross-coupling reactions are a primary method for constructing these bonds. numberanalytics.com
The thiol group of this compound is itself a site for C-S bond formation. It can react with aryl or alkyl halides, typically in the presence of a base, to form the corresponding thioethers. Furthermore, transition metal-catalyzed reactions can facilitate the coupling of thiols with various partners. For example, palladium-catalyzed reactions are known to form C-N and C-O bonds, and similar methodologies can be applied for C-S bond formation. fishersci.co.uk Nickel complexes have also been widely employed as catalysts in C-heteroatom bond formation reactions. acs.org
Oxidation and Reduction Chemistry
The thiol group in this compound is susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.
The oxidation of thiols is a fundamental reaction in organic chemistry. For a compound like this compound, oxidation of the thiol group can lead to the formation of disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, the oxidation of N1-Benzylbenzene-1,2-diamine, a related compound, can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate. In a more complex system, the oxidation of thianthrene (B1682798) can be selectively controlled to yield thianthrene S-oxide. orgsyn.org
Reduction reactions, conversely, can be employed to convert oxidized sulfur species back to thiols. Common reducing agents for such transformations include sodium borohydride (B1222165) or lithium aluminum hydride.
Photochemical oxidation offers a distinct pathway for the transformation of organic molecules, often involving the generation of highly reactive species like hydroxyl radicals or singlet oxygen. dekonta.czcas.cz These processes are initiated by the absorption of light, which can lead to the excitation of the molecule or a photosensitizer. dekonta.czcas.cz For instance, the photochemical oxidation of helical amines has been shown to proceed via the formation of singlet oxygen, which then reacts with the amine. cas.cz In general, photochemical oxidation can be used to degrade a wide range of organic compounds. dekonta.cz
While specific studies on the photochemical oxidation of this compound are not prevalent, the general principles suggest that both the thiol group and the aromatic rings could be susceptible to attack by photochemically generated reactive oxygen species. dekonta.czmdpi.com The process typically involves UV irradiation in the presence of an oxidizing agent like hydrogen peroxide, which decomposes to form highly reactive hydroxyl radicals. dekonta.cz These radicals can then initiate a series of reactions leading to the degradation of the organic substrate. dekonta.cz
Transformations of the Thiol Group
Radical Chemistry of this compound and Related Species
Radical reactions involve intermediates with unpaired electrons and proceed through distinct initiation, propagation, and termination steps. youtube.comopenstax.org The stability of the resulting radical species is a key factor in determining the reaction pathway. nih.gov
The structure of this compound contains a benzylic C-H bond, which is known to be susceptible to radical abstraction due to the resonance stabilization of the resulting benzyl radical. nih.govkhanacademy.org The bond dissociation energy of a benzylic C-H bond is significantly lower than that of a typical alkyl C-H bond, making it a preferential site for radical formation. nih.gov
Furthermore, the thiol group can also participate in radical reactions. Thiyl radicals (RS•) can be generated from thiols and are known to add to unsaturated systems like alkenes and alkynes. rsc.orgbeilstein-journals.org For example, the reaction of benzenethiol (B1682325) with alkynes proceeds via the formation of a thiyl radical which then adds to the triple bond. rsc.org
In the context of this compound, a radical reaction could be initiated at either the benzylic position or the thiol group. The subsequent reaction pathway would depend on the specific reaction conditions and the relative stability of the potential radical intermediates. For instance, intramolecular radical cyclization could occur, potentially leading to the formation of sulfur-containing heterocyclic compounds. Evidence for intramolecular cyclization of vinyl radicals containing a phenylthio group has been observed, leading to the formation of benzothiophene (B83047) products. rsc.org
| Radical Species | Formation Method | Potential Subsequent Reactions | Reference |
| Benzyl radical | Hydrogen abstraction from the benzylic position | Dimerization, reaction with other radicals, addition to unsaturated bonds | nih.govkhanacademy.org |
| Thiyl radical (RS•) | Hydrogen abstraction from the thiol group | Addition to alkenes/alkynes, hydrogen abstraction from other molecules | rsc.orgbeilstein-journals.org |
| Vinyl radical with phenylthio substituent | Addition of a thiyl radical to an alkyne | Intramolecular cyclization to form benzothiophenes | rsc.org |
Derivatives of 2 Benzylbenzenethiol: Synthesis and Advanced Reactivity
Structural Modification and Functionalization Strategies
The synthesis of derivatives of 2-benzylbenzenethiol allows for the exploration of new chemical space and the fine-tuning of molecular properties. These modifications can be strategically applied to the benzylbenzene scaffold, the thiol group, or the aromatic rings, each offering unique opportunities for creating diverse molecular architectures.
Benzylbenzene Scaffolds in Derivative Synthesis
The benzylbenzene core provides a robust and versatile framework for the synthesis of complex molecules. This scaffold can be assembled through various synthetic routes, often involving coupling reactions to form the diarylmethane structure. Once formed, the benzylbenzene unit can be further elaborated. For instance, functional groups can be introduced onto the aromatic rings prior to or after the formation of the core structure, allowing for a high degree of modularity in derivative synthesis. encyclopedia.pub
The strategic joining of multiple organic building blocks onto a central scaffold is a growing theme in chemistry. mdpi.com These scaffolds, comprised of "hubs," provide a foundation for the systematic and covalent organization of a variety of molecular components. mdpi.com This approach enables the creation of multifunctional molecules with precisely controlled architectures. mdpi.com
Diversification at the Thiol Position
The thiol group is a key functional handle in this compound, offering a rich platform for diversification. Its nucleophilic nature allows for a wide range of reactions, leading to the formation of various derivatives.
Alkylation and Related Reactions: The thiol group can be readily alkylated to form thioethers. This can be achieved using various alkylating agents. For example, the reaction of a thiol with an alkyl halide is a common method for thioether synthesis. ijmrhs.com Furthermore, desulfurization of thiols can be achieved for nucleophilic substitution, a process that occurs rapidly and can be extended to a wide range of nucleophiles. cas.cn Benzyl (B1604629) thiols are particularly reactive in these transformations. cas.cn
Thiol-Ene and Thiol-Yne "Click" Chemistry: The thiol group participates efficiently in "click" reactions, such as thiol-ene and thiol-yne couplings. These reactions are characterized by their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. osti.govsigmaaldrich.com Photoinitiated thiol-ene reactions, for instance, can achieve quantitative conversion in minutes. osti.gov This strategy has been used to functionalize polymers and surfaces. osti.govnih.gov
Disulfide Formation: Thiols can be oxidized to form disulfides. This reversible reaction is important in various chemical and biological contexts. The disulfide bond can also be a target for further functionalization through thiol-disulfide exchange reactions. rsc.org
Modifications of Aromatic Rings
Modifications to the aromatic rings of the this compound scaffold can significantly impact the molecule's electronic properties and reactivity. These modifications typically involve electrophilic aromatic substitution (EAS) reactions.
The introduction of substituents on the benzene (B151609) rings can either activate or deactivate the ring towards further electrophilic attack. libretexts.org Electron-donating groups (EDGs), such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3), increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglibretexts.org Conversely, electron-withdrawing groups (EWGs), like nitro (-NO2) or halo groups, decrease the ring's electron density, deactivating it towards EAS. libretexts.orglibretexts.org
The position of substitution (ortho, meta, or para) is directed by the nature of the existing substituent. libretexts.org EDGs generally direct incoming electrophiles to the ortho and para positions, while EWGs (with the exception of halogens) direct to the meta position. libretexts.org This regioselectivity is a crucial consideration in the synthesis of specifically substituted derivatives.
Reactivity Profiles of Substituted 2-Benzylbenzenethiols
The introduction of substituents onto the this compound framework can profoundly influence the reactivity of the molecule, affecting both the kinetics and the selectivity of its reactions.
Influence of Substituents on Reaction Kinetics and Selectivity
The electronic nature of substituents on the aromatic rings plays a critical role in determining reaction rates. Electron-donating groups can enhance the rate of reactions where the transition state has a buildup of positive charge, while electron-withdrawing groups will have the opposite effect. libretexts.org For example, in electrophilic aromatic substitution reactions, an EDG like a methoxy group can increase the reaction rate significantly, whereas a nitro group can decrease it by several orders of magnitude. libretexts.org
This influence extends to the reactivity of the thiol group as well. The acidity of the thiol proton and the nucleophilicity of the thiolate anion can be modulated by the electronic effects of substituents on the aromatic rings. For instance, electron-withdrawing groups can increase the acidity of the thiol, making it easier to deprotonate but potentially decreasing the nucleophilicity of the resulting thiolate.
The steric bulk of substituents can also play a significant role in reaction kinetics and selectivity. Large, bulky groups near the reactive center can hinder the approach of reactants, slowing down the reaction rate. This steric hindrance can also influence the regioselectivity of a reaction, favoring attack at less hindered positions.
The following table summarizes the expected effects of different classes of substituents on reaction kinetics.
| Substituent Type | Electronic Effect | Influence on EAS Rate | Influence on Thiol Acidity |
| Electron-Donating (e.g., -OCH3, -CH3) | Donates electron density | Activating (Increases rate) | Decreases |
| Electron-Withdrawing (e.g., -NO2, -CN) | Withdraws electron density | Deactivating (Decreases rate) | Increases |
| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, but resonance donating | Deactivating (Decreases rate) | Increases |
Stereochemical Aspects in Derivative Reactions
When reactions involving derivatives of this compound create new stereocenters, the stereochemical outcome becomes a critical consideration. The existing chirality in a molecule or the use of chiral reagents can influence the formation of specific stereoisomers.
Addition Reactions: In addition reactions to a double bond or a carbonyl group within a derivative, the formation of new stereocenters is common. saskoer.ca If the starting material is achiral and the reagents are achiral, a racemic mixture of enantiomers will be formed. saskoer.ca However, if the starting material already contains a stereocenter, the addition reaction will lead to the formation of diastereomers, often in unequal amounts. saskoer.ca The stereoselectivity of such reactions can be influenced by the steric and electronic properties of the substituents on the starting material.
Cyclization Reactions: Intramolecular reactions, such as cyclizations, can also lead to the formation of stereochemically complex products. The stereochemical outcome of these reactions is often governed by the preferred conformation of the transition state. For example, in a Diels-Alder reaction, the stereochemistry of the diene and dienophile is retained in the product. masterorganicchemistry.com
Stereodivergent and Stereoconvergent Synthesis: Advanced synthetic strategies can be employed to control the stereochemical outcome of reactions. Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common starting material by changing the reaction conditions or reagents. nih.gov Conversely, stereoconvergent processes can convert a racemic starting material into a single enantiomerically enriched product. nih.gov
Advanced Synthetic Protocols for Complex Derivatives
The synthesis of complex derivatives of this compound has evolved beyond classical methods, embracing modern catalytic systems to achieve higher efficiency, selectivity, and molecular complexity. Advanced protocols, including transition-metal-catalyzed cross-coupling reactions, direct C-H functionalization, and multicomponent reactions, provide powerful tools for modifying the core structure of this compound, enabling the construction of novel and elaborate molecules.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and offer a versatile platform for creating complex derivatives from a pre-functionalized this compound scaffold. unistra.fr Reactions like the Suzuki-Miyaura coupling allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or vinyl substituents. mdpi.comuwindsor.ca For instance, a bromo-substituted this compound can be coupled with a range of organoboron reagents to generate biaryl or styrenyl derivatives, significantly increasing molecular complexity. mdpi.com
A particularly advanced application of palladium catalysis involves intramolecular C-H/C-S bond coupling. This strategy can be envisioned for the synthesis of fused polycyclic aromatic systems from this compound derivatives. In a related example, diaryl sulfides are cyclized to form dibenzothiophenes, demonstrating a protocol that avoids the need for stoichiometric oxidants by leveraging an oxidative addition of the C-S bond to a Pd(0) center, followed by C-H activation and reductive elimination. This type of transformation could be applied to create rigid, planar derivatives of this compound for applications in materials science.
Table 1: Illustrative Palladium-Catalyzed Cyclization of Diaryl Sulfides
| Entry | Substrate (Diaryl Sulfide) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Diphenyl sulfide | Pd(OAc)₂ (15) | P(o-tol)₃ (45) | Toluene (B28343) | 130 | 18 | Dibenzothiophene (B1670422) | 75 |
| 2 | 4-Methoxydiphenyl sulfide | Pd(OAc)₂ (15) | P(o-tol)₃ (45) | Toluene | 130 | 18 | 2-Methoxydibenzothiophene | 70 |
| 3 | 4-Chlorodiphenyl sulfide | Pd(OAc)₂ (15) | P(o-tol)₃ (45) | Toluene | 130 | 18 | 2-Chlorodibenzothiophene | 68 |
| 4 | 3-Methyl-diphenyl sulfide | Pd(OAc)₂ (30) | P(o-tol)₃ (90) | Toluene | 130 | 18 | 3-Methyldibenzothiophene | 86 |
This table is illustrative of advanced Pd-catalyzed C-H/C-S coupling reactions applicable to the synthesis of complex fused systems from aryl thioethers.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating molecular scaffolds without the need for pre-functionalized starting materials. numberanalytics.comsigmaaldrich.com This approach allows for the direct conversion of C-H bonds on either of the aromatic rings or at the benzylic position of this compound into new C-C or C-heteroatom bonds.
Catalytic systems based on rhodium or iridium can achieve site-selective C-H activation. nih.gov For example, a directing group could be temporarily installed on the thiol moiety to guide a metal catalyst to a specific ortho-C-H bond on the thiophenyl ring, enabling its arylation, alkylation, or amination. Similarly, the benzylic C(sp³)–H bonds are susceptible to functionalization. Photoinduced, chiral acid-catalyzed reactions have been shown to couple the benzylic C-H bonds of toluene derivatives with ketones to form chiral tertiary alcohols, a protocol with potential applicability to this compound.
Table 2: Research Findings on C-H Functionalization Strategies
| Functionalization Type | Catalyst System | Substrate Class | Key Feature | Potential Application to this compound |
| meta-C-H Arylation | Palladium/NBE Relay Catalysis | Phenylethyl Alcohols | Uses a removable directing group to achieve arylation at the meta-position. | Functionalization of the benzyl ring at a typically difficult-to-access position. |
| C(sp³)-H Aerobic Oxidation | Decatungstate Photocatalysis | General Alkanes | Uses visible light and a photocatalyst to oxidize C-H bonds under aerobic conditions. | Selective oxidation of the benzylic position to an alcohol or ketone. |
| Directed ortho-Borylation | Iridium Catalysis | Aromatic Heterocycles | Installs a versatile boronic ester group at a specific C-H bond for further cross-coupling. | Regioselective introduction of functional groups on either aromatic ring. |
This table summarizes findings from modern C-H activation chemistry that could be adapted for the synthesis of complex this compound derivatives.
Oxidative Coupling and Multicomponent Reactions (MCRs)
Oxidative coupling reactions provide another avenue to complex derivatives by forming new bonds through the removal of hydrogen, often facilitated by a metal catalyst and an oxidant. mpg.de Copper- or iron-catalyzed cross-dehydrogenative coupling (CDC) can join two different C-H bonds. mdpi.comliv.ac.uk For example, the benzylic C-H bond of this compound could potentially be coupled with the C-H bond of another arene, a ketone, or an amine, creating highly complex structures in a single step.
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, represent a highly efficient method for generating molecular diversity. mdpi.comum.edu.mt An MCR could be designed around this compound. For instance, a three-component reaction involving this compound, an aldehyde, and an isocyanide (an Ugi-type reaction) could generate complex peptide-like structures incorporating the thioether scaffold. e-bookshelf.de
Theoretical and Computational Investigations of 2 Benzylbenzenethiol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding a molecule's properties from first principles. vjs.ac.vn These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 2-benzylbenzenethiol, such calculations would provide a foundational understanding of its intrinsic chemical nature.
Electronic Structure Elucidation, including HOMO-LUMO Energy Gaps
The electronic structure of a molecule dictates its reactivity. Key components of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive molecule.
For substituted thiophenols, the nature and position of the substituent group significantly influence the HOMO-LUMO gap. researchgate.net In this compound, the benzyl (B1604629) group, being an ortho-substituent, would be expected to modulate the electronic properties of the thiophenol ring system. However, specific values for the HOMO-LUMO gap of this compound are not available in the reviewed literature. A typical computational study would calculate these values, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), and visualize the electron density distribution of these frontier orbitals. vjs.ac.vn
Table 1: Illustrative Frontier Orbital Energies for a Generic Substituted Thiophenol (Note: This data is illustrative and not specific to this compound. Actual values would require dedicated DFT calculations.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Exploration of Energy Landscapes and Reaction Pathways
A potential energy surface (PES) is a multidimensional landscape that maps the energy of a molecular system as a function of its geometry. researchgate.net Exploring this landscape allows chemists to identify stable isomers (local minima), transition states (saddle points), and the most probable pathways for chemical reactions.
For this compound, computational exploration could reveal conformational isomers related to the rotation around the C-S bond and the C-C bond connecting the two phenyl rings. It could also be used to model reaction pathways, for instance, the S-H bond dissociation or its participation in S-formylation reactions, as has been studied for benzyl thiols. rsc.orgresearchgate.net These studies involve calculating the energy of the molecule at various points along a reaction coordinate to map out the energetic profile of the transformation. Unfortunately, specific energy landscape studies for this compound have not been reported.
Prediction of Spectroscopic Signatures (e.g., UV-Vis, IR, NMR)
Quantum chemical calculations are widely used to predict spectroscopic properties, which aids in the identification and characterization of compounds.
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of a molecule. aip.org For this compound, this would reveal characteristic peaks for the S-H stretch, C-S stretch, and various aromatic C-H and C-C bending and stretching modes. Comparing calculated spectra with experimental data helps confirm the molecular structure. Studies on substituted benzenethiols have shown that calculated vibrational modes generally match experimental findings well. dtic.mil
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated to predict an NMR spectrum. This is invaluable for structural elucidation. For this compound, calculations could predict the chemical shifts for the protons and carbons in both phenyl rings and the methylene (B1212753) bridge, helping to assign experimental spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions, corresponding to the wavelengths of light a molecule absorbs. This would identify the λ_max values for this compound, which are related to π-π* transitions within the aromatic rings.
Mechanistic Studies through Computational Modeling
Beyond static properties, computational modeling is essential for understanding the dynamics of chemical reactions and elucidating their mechanisms. oregonstate.edu
Transition State Analysis
For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Locating and characterizing the geometry and energy of this TS is crucial for understanding reaction kinetics. Computational methods can search the potential energy surface for these saddle points. For a potential reaction involving this compound, such as its oxidation or its role in a nucleophilic substitution, identifying the transition state would allow for the calculation of the activation energy, which determines the reaction rate. While general principles of TS analysis are well-established, no specific transition state analyses for reactions involving this compound are documented in the literature.
Reaction Coordinate Mapping
Reaction coordinate mapping involves tracing the lowest energy path from reactants to products via the transition state on the potential energy surface. This intrinsic reaction coordinate (IRC) confirms that a calculated transition state indeed connects the desired reactants and products. Mapping this pathway provides a detailed picture of the geometric changes the molecule undergoes during the reaction, such as bond breaking and formation. For this compound, this technique could be applied to model its synthesis or degradation, but no such specific studies have been published.
Molecular Dynamics Simulations and Conformational Analysis
The primary dihedral angle of interest in this compound is the one defined by the plane of the thiophenol ring and the plane of the benzyl ring. The rotation around the central CH₂-Ar bond gives rise to various staggered and eclipsed conformations. ethz.ch Steric strain, which is the repulsive interaction that occurs when atoms are forced closer together than their atomic radii allow, plays a crucial role in determining the stability of these conformers. maricopa.edu
Table 1: Hypothetical Relative Energies of this compound Conformers
This interactive table illustrates the expected energy landscape for the rotation of the benzyl group in this compound, based on analogous systems. The anti-conformation, where the rings are furthest apart, is the most stable, while the fully eclipsed conformation is the least stable due to maximum steric clash.
| Conformer | Dihedral Angle (approx.) | Description | Relative Energy (kcal/mol) |
| Anti | 180° | The two aromatic rings are positioned opposite to each other, minimizing steric hindrance. | 0.0 |
| Gauche | 60° / 300° | The aromatic rings are staggered but closer than in the anti-conformation. | 0.9 |
| Eclipsed (H/Ring) | 120° / 240° | A hydrogen on the benzyl CH₂ group eclipses the thiophenol ring. | 1.8 |
| Syn (Fully Eclipsed) | 0° | The two aromatic rings are aligned on the same side, maximizing steric hindrance. | >4.0 |
To explore the time-dependent behavior and conformational dynamics of this compound, molecular dynamics (MD) simulations are the tool of choice. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation over time. researchgate.net Such simulations can be used to assess the stability of different conformers, calculate the free energy landscape of the conformational space, and determine the energy barriers for interconversion between different states. nih.govrsc.org By analyzing metrics like the root mean square deviation (RMSD) and radius of gyration from an MD trajectory, one can quantify the molecule's structural stability and flexibility. nih.gov
Interplay of Theory and Experiment in Mechanistic Elucidation
Understanding the precise sequence of bond-breaking and bond-forming events in a chemical reaction—the reaction mechanism—is fundamental to controlling and optimizing chemical transformations. A powerful modern approach involves the close integration of experimental observations with theoretical computations. nd.edu For reactions involving this compound, such as the formation of sulfur-containing heterocyclic compounds through intramolecular cyclization, this combined strategy is invaluable.
Experimental techniques like kinetic studies, isotopic labeling, and product analysis provide crucial macroscopic data about a reaction. For instance, they can determine the reaction rate, identify the products, and reveal whether certain bonds are broken in the rate-determining step. However, they often cannot directly observe the transient, high-energy species involved, such as transition states and short-lived intermediates.
This is where computational chemistry, particularly Density Functional Theory (DFT), provides a molecular-level view. nih.gov DFT calculations can be used to map out the entire potential energy surface of a proposed reaction. chemrxiv.org Researchers can model different plausible pathways, calculating the structures and energies of all reactants, intermediates, transition states, and products. chemrxiv.orgbeilstein-journals.org
For example, consider a hypothetical intramolecular cyclization of this compound. There might be several plausible mechanisms. By calculating the activation energy (the energy barrier of the rate-determining transition state) for each pathway, chemists can predict which one is the most energetically favorable. The pathway with the lowest calculated activation barrier should correspond to the major product observed experimentally. nih.gov This synergy has been successfully applied to many systems, showing excellent agreement between calculated energy profiles and experimental product ratios. chemrxiv.org
Table 2: Hypothetical DFT-Calculated Activation Energies for Competing Reaction Pathways
This table shows a hypothetical comparison of calculated activation energies for two competing mechanisms in a reaction of this compound. The significantly lower activation energy for Pathway A would lead to the prediction that the product from this pathway is the major one formed, a prediction that can be verified experimentally.
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A | Concerted S-C bond formation and C-H bond breaking. | 18.5 | Major Product |
| Pathway B | Stepwise mechanism via a carbocation intermediate. | 29.2 | Minor or unobserved product |
This interplay is a cycle of refinement. Experimental results guide the construction of theoretical models, and the insights from these models can suggest new experiments to further test the mechanistic hypotheses. This integrated approach provides a robust and detailed understanding of reaction mechanisms that is unattainable when using either experiment or theory in isolation. nd.edu
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Spectroscopic Methods
High-resolution spectroscopy is fundamental to elucidating the intricate molecular details of 2-Benzylbenzenethiol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy each offer a unique window into the compound's structure and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds by mapping the chemical environments of their constituent nuclei, primarily ¹H and ¹³C. creative-biostructure.comjchps.com The analysis of chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the this compound molecule. egyankosh.ac.inmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present. The aromatic protons on the two benzene (B151609) rings would appear in the typical downfield region of approximately 6.8-7.5 ppm. The specific chemical shifts and splitting patterns would depend on their substitution and coupling with neighboring protons. The methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group would likely produce a singlet or a multiplet around 4.0 ppm. The thiol (-SH) proton is often a broad singlet and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. rsc.org Aromatic carbons typically resonate in the range of 110-160 ppm. The carbon of the methylene bridge would appear in the aliphatic region, likely between 35 and 45 ppm. The exact chemical shifts are influenced by the electronic effects of the sulfur atom and the phenyl groups. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex structures to establish connectivity between protons and carbons. numberanalytics.comlibretexts.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (Thiol-bearing ring) | 7.0 - 7.4 | 125 - 138 |
| Aromatic CH (Benzyl ring) | 7.2 - 7.5 | 126 - 130 |
| Methylene CH₂ | ~ 4.1 | ~ 38 |
| Thiol SH | Variable (e.g., 3.4) | - |
| Quaternary Aromatic C | - | 130 - 145 |
Note: These are estimated values and can vary based on the solvent and experimental conditions. carlroth.compitt.edupdx.edu
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. s-a-s.orguomustansiriyah.edu.iqscienceedge.com The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present. scienceedge.comlibretexts.org
For this compound, key vibrational modes include:
S-H Stretch: A weak to medium absorption band in the IR spectrum typically appears in the region of 2550-2600 cm⁻¹. This is a characteristic peak for thiols.
C-S Stretch: This vibration usually gives rise to a weak absorption in the 600-800 cm⁻¹ range.
Aromatic C-H Stretch: These are observed as a group of bands above 3000 cm⁻¹. libretexts.org
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene rings. spcmc.ac.in
CH₂ Bending: The scissoring and rocking vibrations of the methylene group are expected in the fingerprint region, typically around 1450-1495 cm⁻¹ and 720-725 cm⁻¹ respectively. spcmc.ac.in
Raman spectroscopy can be particularly useful for observing non-polar bonds with high polarizability, such as the C-S and S-H bonds, which may show weak IR absorptions. americanpharmaceuticalreview.comhoriba.comthermofisher.com The combination of IR and Raman spectra provides a more complete picture of the vibrational framework of the molecule. mdpi.com A nonlinear molecule with N atoms has 3N-6 fundamental vibrational modes. uomustansiriyah.edu.iq
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| S-H | Stretch | 2550 - 2600 | Weak to Medium |
| C-S | Stretch | 600 - 800 | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| CH₂ | Scissoring | ~1450 - 1495 | Medium |
| CH₂ | Rocking | ~720 - 725 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. hnue.edu.vnshu.ac.uk This technique is particularly useful for analyzing compounds with chromophores, such as the benzene rings in this compound. shu.ac.uk
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the phenyl and thiophenyl chromophores. Benzene itself exhibits primary absorption bands around 184 nm and 202 nm, and a secondary, fine-structured band around 255 nm. hnue.edu.vn The presence of the benzyl and thiol substituents will cause shifts in these absorption maxima (λmax) and changes in their molar absorptivity (ε). uobabylon.edu.iqwisdomlib.org The absorption is a result of π → π* electronic transitions within the aromatic rings. hnue.edu.vnuobabylon.edu.iq The presence of the sulfur atom with its non-bonding electrons may also introduce n → π* transitions. The Beer-Lambert law (A = εcl) relates the measured absorbance (A) to the concentration (c) and path length (l), allowing for quantitative analysis. edinst.comrsc.orgthermofisher.com
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Phenyl/Thiophenyl | π → π | ~250 - 280 | High |
| Thiophenyl | n → π | > 280 | Low |
Note: The exact λmax and ε values are solvent-dependent. pasg.nhs.ukoecd.org
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. uomustansiriyah.edu.iqiitk.ac.inwebbtelescope.org This technique provides information about the electronic excited states and de-excitation pathways of a compound. While not all aromatic compounds are highly fluorescent, the presence of the two phenyl rings in this compound suggests it may exhibit fluorescence.
The fluorescence emission spectrum is typically a mirror image of the absorption spectrum, shifted to longer wavelengths (Stokes shift). The shape and intensity of the emission spectrum can be sensitive to the molecular environment, including solvent polarity. ajol.info Analysis of the fluorescence spectrum can provide insights into the molecule's excited-state dynamics and potential for use in applications such as fluorescent probes or materials. The emission spectrum is produced when electrons in an excited state return to a lower energy state. iitk.ac.in
Advanced Chromatographic and Hyphenated Techniques
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. torontech.com For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase.
The purity of a sample of this compound can be determined by analyzing its chromatogram. chromforum.orgjocpr.com A pure sample should ideally show a single, sharp peak. The presence of other peaks indicates impurities. The percentage purity can be calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks and multiplied by 100. torontech.com HPLC methods can be validated for parameters such as linearity, accuracy, precision, and robustness to ensure reliable results. ms-editions.clmedicinescience.org
Interactive Data Table: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |
| Detector | UV-Vis (set at a λmax of the compound) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is widely used for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. nist.goveag.com In the context of this compound, GC-MS serves as a crucial tool for assessing its purity and identifying any potential impurities or degradation products.
The process begins with the injection of the sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. eag.com The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. msesupplies.com Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column, resulting in different retention times. eag.com
Following separation in the GC, the eluted compounds enter the mass spectrometer. nist.gov Typically, electron ionization (EI) is used, where high-energy electrons bombard the molecules, causing them to ionize and fragment. msesupplies.com The resulting charged fragments are then separated by a mass analyzer, most commonly a quadrupole, based on their mass-to-charge (m/z) ratio. nist.govmsesupplies.com The detector then records the abundance of each fragment. nist.gov The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparison to spectral libraries like the one provided by the National Institute of Standards and Technology (NIST). nist.govmsesupplies.com
Key Parameters in GC-MS Analysis of this compound:
| Parameter | Description | Typical Value/Range |
| Column Type | The stationary phase within the column determines the separation characteristics. A common choice for aromatic sulfur compounds is a non-polar or mid-polar column. | e.g., 5% Phenyl Polysiloxane |
| Injection Port Temperature | Must be high enough to ensure complete vaporization of this compound without causing thermal degradation. | ~250-300 °C |
| Oven Temperature Program | A programmed increase in temperature is used to elute compounds with a wide range of boiling points. | Initial temp: ~50-100 °C, ramp to ~280-300 °C |
| Ionization Mode | Electron Ionization (EI) is standard for creating a reproducible fragmentation pattern. msesupplies.com | 70 eV |
| Mass Range | The range of m/z values scanned by the mass spectrometer. | ~40-450 u |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
For the analysis of this compound in complex matrices or for the characterization of its non-volatile derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice. rsc.orgesogu.edu.tr This method couples the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. rsc.orgesogu.edu.tr
In LC-MS/MS, the sample is first separated by HPLC, where a liquid mobile phase carries the sample through a packed column. rsc.org The separation is based on the analyte's affinity for the stationary phase and its solubility in the mobile phase. rsc.org This technique is particularly useful for compounds that are not sufficiently volatile for GC analysis. esogu.edu.tr
After separation, the eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. esogu.edu.tr These "soft" ionization techniques are less likely to cause extensive fragmentation compared to EI, often preserving the molecular ion.
The "MS/MS" or tandem mass spectrometry aspect provides an additional layer of specificity. lcms.cz In a triple quadrupole instrument, the first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion of this compound). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The resulting product ions are then separated and detected in the third quadrupole (Q3). esogu.edu.tr This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, making it ideal for quantitative analysis in complex samples. chromatographyonline.com
Typical LC-MS/MS Parameters for Analysis:
| Parameter | Description | Typical Setting |
| LC Column | The stationary phase is chosen based on the polarity of the analyte. For this compound and its derivatives, a reversed-phase column is common. | C18 |
| Mobile Phase | A gradient of an aqueous solvent (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. | Water/Acetonitrile with 0.1% Formic Acid |
| Ionization Source | Electrospray ionization (ESI) is frequently used for polar and semi-polar compounds. | ESI in positive or negative ion mode |
| Scan Type | Multiple Reaction Monitoring (MRM) is used for targeted quantification, while full scan mode can be used for qualitative analysis. | MRM for quantitation |
Electrochemical Characterization Techniques
Electrochemical methods provide valuable insights into the redox properties of this compound. Techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV) can be employed to study its electron transfer capabilities. researchgate.netrsc.org These methods involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. researchgate.net
Cyclic voltammetry involves scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current. The shape of the resulting voltammogram can reveal information about the reversibility of redox processes and the stability of the electrochemically generated species. For instance, the oxidation of the thiol group in this compound can be investigated.
Square wave voltammetry is a differential technique that can offer higher sensitivity and better resolution of peaks compared to CV. rsc.org This is particularly useful for resolving closely spaced redox events or for detecting low concentrations of the analyte. rsc.org
The choice of solvent is critical in electrochemical studies. Aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can be advantageous as they can help to unfold complex structures and improve the interaction between the redox-active functional groups and the electrode surface. rsc.org
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopy is a powerful tool for studying the dynamic processes that occur in molecules after they absorb light. wikipedia.org Techniques like transient absorption spectroscopy can be used to investigate the excited state dynamics of this compound on timescales ranging from femtoseconds to nanoseconds. wikipedia.orgmdpi.com
In a typical transient absorption experiment, a "pump" laser pulse excites the sample to a higher electronic state. wikipedia.org A second, time-delayed "probe" pulse then passes through the sample, and its absorption is measured. wikipedia.org By varying the time delay between the pump and probe pulses, it is possible to track the evolution of the excited state as it decays back to the ground state or forms other transient species. researchgate.net
The resulting data can reveal the lifetimes of different excited states, such as the S1 (first excited singlet) and T1 (first triplet) states, and can provide information about processes like intersystem crossing and internal conversion. mdpi.com This information is crucial for understanding the photophysical and photochemical behavior of this compound, which is relevant for applications in areas such as photocatalysis and materials science.
Advanced Analytical Techniques for Characterization of Derivatives
The synthesis of derivatives of this compound often results in a variety of products and intermediates that require sophisticated analytical techniques for their characterization. americanpharmaceuticalreview.comgoogle.com The choice of technique depends on the specific properties of the derivative.
For derivatives that are unstable in aqueous solutions, normal phase high-performance liquid chromatography (NP-HPLC) or supercritical fluid chromatography (SFC) can be employed. americanpharmaceuticalreview.com These techniques use non-aqueous mobile phases, which can prevent degradation of sensitive compounds. americanpharmaceuticalreview.com
In cases where a derivative lacks a chromophore for UV detection, derivatization can be used to introduce a UV-active functional group. americanpharmaceuticalreview.com For example, reaction with 4-nitrophenol (B140041) can be used to create a derivative that is readily detectable by UV-Vis spectroscopy. americanpharmaceuticalreview.com
For complex structural elucidation of derivatives, tandem mass spectrometry (MS/MS) is invaluable. lcms.cz By fragmenting a selected precursor ion, MS/MS can provide detailed information about the molecule's structure, including the connectivity of different functional groups. lcms.cz Other spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are also essential for the comprehensive structural characterization of novel derivatives. nih.gov
Applications of 2 Benzylbenzenethiol and Its Derivatives in Advanced Materials and Catalysis
Role in Materials Science
Precursors for Polymer Synthesis and Modification
There is currently no available scientific literature that describes the use of 2-Benzylbenzenethiol as a monomer or precursor for polymer synthesis. The thiol and benzyl (B1604629) functionalities could theoretically be involved in polymerization reactions; for instance, thiol groups are known to participate in thiol-ene reactions, a type of click chemistry used for polymer modification. rsc.orgresearchgate.netwikipedia.org However, no studies have specifically reported the use of this compound in such processes. The term "prepolymer" refers to a monomer or system of monomers that has been reacted to an intermediate molecular mass state, capable of further polymerization, a role for which this compound has not been documented. mdpi.com
Components in Functional Organic Materials
Functional organic materials are molecules and polymers with specific, tunable properties for applications in electronics, photonics, and more. zioc.rudeliuslab.comrsc.org While a vast array of organic compounds are designed and synthesized for these purposes, there are no published findings on the integration of this compound into such materials. The synthesis of functional organic materials often involves the strategic combination of different molecular building blocks to achieve desired electronic or optical properties. mdpi.comscienceinfo.com The potential contributions of the this compound scaffold to these properties have not been investigated.
Exploration in Nanomaterial Synthesis and Composites
The synthesis of nanomaterials can be broadly categorized into top-down and bottom-up approaches. lscollege.ac.innih.gov Chemical methods, a form of the bottom-up approach, utilize molecular precursors to build nanostructures. beilstein-journals.orgmdpi.com Similarly, polymer-nanoparticle composites are created by incorporating nanoparticles into a polymer matrix to enhance its properties. supramolecularevans.com There is no evidence in the scientific literature of this compound being used as a ligand, capping agent, or precursor in the synthesis of nanomaterials or as a component in nanocomposites.
Supramolecular Chemistry Scaffolds and Assemblies
Supramolecular chemistry is the field of chemistry that focuses on chemical systems made up of a discrete number of molecules. csic.esfortunejournals.com These assemblies are held together by non-covalent interactions. numberanalytics.comresearchgate.netrsc.org
Design of Molecular Building Blocks for Self-Assembly
Self-assembly is a process where components, whether molecules or larger structures, spontaneously organize into ordered arrangements. mdpi.comnih.govrsc.org The design of molecular building blocks with specific shapes and functionalities is crucial for controlling the resulting self-assembled structures. While many different molecules, such as benzene-1,3,5-tricarboxamides and various pyrene (B120774) derivatives, have been designed for this purpose, this compound has not been reported as a building block for self-assembly in the scientific literature. mdpi.commdpi.com
Noncovalent Interactions in Supramolecular Architectures
Noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are the driving forces behind the formation of supramolecular architectures. nih.govwikipedia.org The benzyl and thiol groups of this compound could potentially participate in such interactions. The aromatic rings could engage in π-π stacking and C-H···π interactions, while the sulfur atom of the thiol group could act as a hydrogen bond acceptor. However, without experimental or computational studies on the self-assembly of this compound, any discussion of its specific noncovalent interactions in supramolecular structures would be purely speculative.
Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the applications of the chemical compound This compound within the advanced fields of responsive materials, specific catalytic systems, or as a key intermediate in complex molecule synthesis as outlined in the requested article structure.
The search for documented research and patents linking this compound to the following specific areas did not yield relevant results:
Applications in Responsive Materials: There is no literature describing the incorporation of this compound or its direct derivatives into stimuli-responsive polymers or materials that react to external cues like light, pH, or redox changes. While the broader class of thiols is used in such materials, specific data for this compound is absent. mdpi.comresearchgate.netjchemrev.comnih.govnhepscor.org
Ligand Design in Organometallic Catalysis: The use of this compound as a ligand for organometallic complexes in catalysis is not reported. mdpi.comnumberanalytics.comlibretexts.orgbdu.ac.in Research in this area focuses on other types of ligands, such as phosphines, N-heterocyclic carbenes, and cyclopentadienyl (B1206354) derivatives. mdpi.comnumberanalytics.com
Organocatalysis and Metal-Free Catalysis: this compound is not mentioned as an organocatalyst or as a precursor for metal-free catalytic processes in the reviewed literature. organic-chemistry.orgnih.govmdpi.comcsic.eswikipedia.org
Photoredox Catalysis and Light-Driven Transformations: No studies were found that utilize this compound in photoredox catalysis or other light-driven chemical reactions. catalysis.blognumberanalytics.comuni-regensburg.dersc.orgmdpi.com
Utility in Contemporary Organic Synthesis Methodologies: While patents mention various "benzylbenzene derivatives" as synthetic intermediates for pharmaceuticals, these are structurally distinct and complex molecules not directly derived from this compound. google.comgoogle.com There is no evidence of this compound being a common or key reagent or intermediate for the construction of complex molecules in modern organic synthesis. nih.govpressbooks.pubnih.gov
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline for the specific compound this compound. The requested applications appear to be outside the currently documented scope of this particular chemical's use.
Utility in Contemporary Organic Synthesis Methodologies
Stereoselective Transformations
No studies have been identified that report the use of this compound or its derivatives as chiral ligands, catalysts, or reagents in stereoselective transformations. The development of chiral ligands is a significant area of research in asymmetric catalysis, aiming to control the stereochemical outcome of chemical reactions. researchgate.netsigmaaldrich.comacademie-sciences.fr Thousands of chiral ligands have been synthesized and evaluated for their effectiveness in inducing enantioselectivity in a wide range of chemical reactions. academie-sciences.fr However, within the accessible body of scientific work, there is no mention of this compound being adapted for such purposes. The design of effective chiral ligands often relies on specific structural features, such as C2 symmetry or the presence of particular coordinating atoms like phosphorus, nitrogen, or oxygen, to create a well-defined chiral environment around a metal center. researchgate.net There is no indication that this compound has been explored in this context.
Flow Chemistry Applications
Similarly, a thorough search has not revealed any publications describing the use of this compound or its derivatives within flow chemistry systems. Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis with advantages in safety, scalability, and control over reaction parameters. beilstein-journals.orgacs.org This technique has been successfully applied to a variety of chemical transformations, including those involving sulfur compounds and the synthesis of chiral molecules. nih.govfigshare.comrsc.org While the continuous flow synthesis of various sulfur-containing compounds and the use of thiol-based reactions in flow have been reported, there are no specific examples involving this compound. rsc.orgmdpi.com
Future Directions and Interdisciplinary Research Horizons
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The synthesis of complex molecules like 2-Benzylbenzenethiol is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). jetir.org These computational tools are revolutionizing synthetic chemistry by enabling more accurate predictions of reaction outcomes, optimizing reaction conditions, and discovering novel synthetic pathways. jetir.orgchimia.ch
Key applications of AI and ML in the synthesis of this compound and its analogues include:
Retrosynthetic Planning: AI algorithms can propose novel and efficient disconnection strategies for the this compound scaffold. nih.govarxiv.org Tools like Chematica (now Synthia) combine machine learning with expert-coded rules to design synthetic pathways that can be more efficient than those devised by human chemists. u-strasbg.fr
Reaction Outcome and Condition Prediction: Machine learning models can predict the products and yields of chemical reactions with high accuracy. jetir.orgmit.edu This is particularly valuable for optimizing the conditions for the synthesis of this compound, potentially leading to higher yields and purity while minimizing trial-and-error experimentation. mit.edu
Accelerating Discovery: By rapidly evaluating the synthesizability of thousands of virtual molecules, AI can help identify novel derivatives of this compound with desired properties for various applications. osf.io This synergy between AI and chemistry is a crucial step towards the automated discovery and production of new chemical entities. icisequynhon.com
The development of sophisticated models that learn from the vast repository of chemical knowledge promises to overcome challenges in synthesis planning, such as selectivity and the handling of complex molecular structures. nih.govarxiv.org
Development of Novel Functional Materials
The unique structure of this compound, featuring a flexible diarylmethane core and a reactive thiol group, makes it an attractive building block for novel functional materials. ntt-review.jp The thiol group, in particular, can be leveraged for "click" chemistry reactions, such as thiol-ene and alkyne-azide processes, to functionalize polymers and other materials. rsc.orgresearchgate.net
Research into related benzylbenzene structures has already demonstrated their utility in materials science. For example, zeolite catalysts have been employed for the benzylation of aromatics to produce compounds like 1,3,5-trimethyl-2-benzylbenzene, highlighting the interaction of this structural motif with porous materials. researchgate.netua.es Zeolite nanosheets, with their unique 2D morphology, are being investigated for catalysis, where diffusion limitations are a key concern. rsc.org The reactivity of benzyl (B1604629) alcohol over such catalysts to form products like 2-benzylbenzene has been studied to understand the effect of pore structures. rsc.orgprinceton.edu
Potential areas for the application of this compound in materials science include:
Functional Polymers: Incorporation of the this compound unit into polymer backbones or as a pendant group could impart specific thermal, mechanical, or optical properties. rsc.org Its degradable and biocompatible nature could be advantageous in biomedical applications. researchgate.net
Nanomaterials: The thiol group provides a strong anchoring point for binding to metal nanoparticles, allowing for the creation of tailored surface chemistries. These functionalized nanoparticles could find use in catalysis, sensing, or drug delivery.
Organic Frameworks: As a component in metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound could contribute to the formation of materials with high porosity and specific functionalities for gas storage or separation.
The development of such materials is often driven by the need to overcome the limitations of existing materials, such as the miniaturization limits of silicon-based circuits or the need for new materials in optical communications. ntt-review.jp
Green and Sustainable Chemistry Innovations
The chemical industry is increasingly focused on developing environmentally friendly processes. saicm.orgqueensu.ca The synthesis of this compound and its derivatives presents numerous opportunities for applying the principles of green and sustainable chemistry. saicm.orgsuschem.orgiuk-business-connect.org.uk
A key aspect of green chemistry is the use of sustainable feedstocks. saicm.org Research has shown the potential of using biomass-derived resources, such as rice husks, to synthesize catalysts like ZSM-5, which can be used in benzylation reactions to produce compounds like 1,3,5-trimethyl-2-benzylbenzene. researchgate.net This approach reduces reliance on fossil fuels and valorizes agricultural waste. queensu.ca
Strategies for greener synthesis of this compound include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact. conicet.gov.archemmethod.com
Catalysis: Employing efficient and recyclable catalysts, including nanocatalysts or biocatalysts, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. beilstein-journals.org Hybrid catalysts that combine a catalytic phase with a heating phase (like silicon carbide nanoparticles) can improve heat transfer and reduce energy consumption. ua.es
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product minimizes the generation of by-products. conicet.gov.ar
Renewable Energy: Utilizing energy sources like microwave irradiation can lead to faster, more efficient, and safer reactions compared to conventional heating. conicet.gov.ar
The overarching goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, contributing to a more sustainable future. saicm.orgnih.gov
Exploration of Underexplored Reactivity Modes and Synthetic Pathways
While the fundamental synthesis of this compound is established, there remains significant scope for exploring novel reactivity and developing new synthetic methodologies. The interplay between the aromatic rings, the methylene (B1212753) bridge, and the thiol group offers a rich landscape for chemical transformations.
Future research could focus on:
C-H Activation: Direct C-H functionalization of the aromatic rings of the benzylbenzene scaffold offers a more atom-economical route to substituted derivatives compared to traditional methods that require pre-functionalized starting materials. researchgate.net
Novel Couplings: Exploring new catalytic systems for cross-coupling reactions involving the thiol group could lead to the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science. mdpi.com
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral derivatives of this compound is a significant challenge. Biocatalysis, using enzymes like P450s, has shown promise for the asymmetric C-H amination of related structures to create chiral heterocycles and could be adapted for this purpose. acs.org
Multi-component Reactions: Designing one-pot, multi-component reactions to assemble the this compound core or its complex derivatives in a single step would significantly improve synthetic efficiency. chemmethod.com
The synthesis of related heterocyclic systems, such as 2-substituted benzimidazoles, often involves the condensation of precursors with aldehydes, a strategy that could be adapted for creating more complex structures derived from this compound. mdpi.com Furthermore, the study of reaction mechanisms, for instance, in the synthesis of polysubstituted benzenes or in rearrangement reactions, can provide fundamental insights for developing novel synthetic pathways. pressbooks.pub
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
